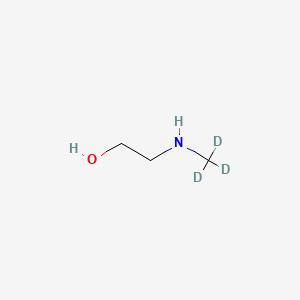

2-(Trideuteriomethylamino)ethanol

Vue d'ensemble

Description

2-(Trideuteriomethylamino)ethanol, also known as 2-(Methylamino)Ethanol-[d3], is a labelled analogue of 2-(Methylamino)Ethanol . It is a metabolite of Phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . The molecular formula of this compound is C3H6D3NO .

Molecular Structure Analysis

The molecular structure of 2-(Trideuteriomethylamino)ethanol consists of three carbon atoms, six hydrogen atoms, one nitrogen atom, and one oxygen atom . The InChI key for this compound is OPKOKAMJFNKNAS-FIBGUPNXSA-N . More detailed structural analysis would require advanced tools such as NMR spectroscopy .Applications De Recherche Scientifique

1. Interaction with Phospholipid Bilayers

Barry and Gawrisch (1994) studied the membrane-mediated effects of ethanol by examining its interaction with phospholipid bilayers. They utilized 2H and 31P nuclear magnetic resonance (NMR) spectroscopy to monitor deuterated water and ethanol, discovering that ethanol strongly interacts with both phosphatidylcholine (PC) and phosphatidylethanolamine (PE) bilayers. Their findings indicate significant alterations in lipid headgroup orientations and acyl chain disorder due to ethanol binding, suggesting its impact on bilayer structure and dynamics (Barry & Gawrisch, 1994).

2. CO2 Absorption in Alkanolamines

Barzagli, Mani, and Peruzzini (2016) conducted a comparative study on the absorption of CO2 in solvent-free alkanolamines, including 2-(methylamino)ethanol and others. They found these single-component absorbents to have a significant CO2 capture capacity, opening avenues for their potential application in CO2 capture processes (Barzagli, Mani, & Peruzzini, 2016).

3. Societal Dimension in Chemistry Education

Feierabend and Eilks (2011) discussed the use of ethanol as an alternative energy source in a chemistry lesson plan. They emphasized the societal dimension of chemistry education by focusing on the handling of scientific and technological issues within society, using ethanol as a case study (Feierabend & Eilks, 2011).

4. Isotopic Fractionation in Ethanol Conversion

Martin et al. (1983) studied the specific isotopic fractionation of deuterium between ethanol molecules during the fermentation process of sugars. This research is pivotal for understanding the natural labeling of ethanols and their conversion pathways, highlighting the role of deuterium content in these processes (Martin, Zhang, Martin, & Dupuy, 1983).

5. Interaction with Lysozyme

Lehmann, Mason, and McIntyre (1985) used single-crystal neutron diffraction to observe the interactions between deuterated ethanol and lysozyme in triclinic crystals. Their study provides insights into the ethanol-lysozyme contacts and proposes a model for denaturation of lysozyme by alcohol (Lehmann, Mason, & McIntyre, 1985).

Safety And Hazards

Propriétés

IUPAC Name |

2-(trideuteriomethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKOKAMJFNKNAS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Methyl-d3)amino)ethanol | |

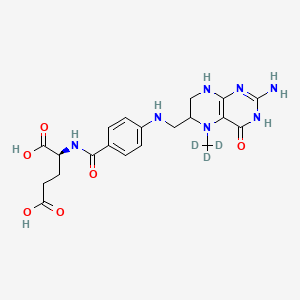

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)